molecular formula C12H23NO2 B6352619 Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate CAS No. 1218157-14-2

Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate

Cat. No.: B6352619
CAS No.: 1218157-14-2
M. Wt: 213.32 g/mol
InChI Key: BKFQOFXANZLMRR-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate (CAS 168209-18-5) is an organic compound with the molecular formula C₁₀H₁₉NO₂ (molecular weight: 173.25 g/mol). It is classified as a secondary amine ester, featuring a 2-methylcyclohexylamino substituent and a methyl ester group. The compound is marketed as a research chemical for organic synthesis and building-block applications, typically with a purity of 98% .

Key structural features include:

  • Ester group: Enhances reactivity in hydrolysis or transesterification reactions.
  • Branched cyclohexyl group: Influences steric hindrance and lipophilicity.

Properties

IUPAC Name

methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO2/c1-9-6-4-5-7-11(9)13-8-10(2)12(14)15-3/h9-11,13H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKFQOFXANZLMRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1NCC(C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate typically involves the reaction of 2-methylcyclohexylamine with methyl acrylate under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to ensure high yield and purity. The use of automated systems and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and its role in drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Methyl 2-[[[2-Cyano-2-(2-pyridinyl)ethenyl]amino]-3-(4-hydroxy-2,6-dioxo-5-pyrimidinyl)propenoate (Compound 10)

Structural Differences :

  • Contains a pyridine ring and pyrimidinyl-dione moiety , replacing the cyclohexyl group.
  • Additional cyano and propenoate groups increase conjugation and polarity.

Functional Implications :

  • Likely higher aqueous solubility compared to the target compound due to polar substituents.
  • Reported in synthetic routes for heterocyclic α,β-didehydro-α-amino acid derivatives .
Parameter Target Compound Compound 10
Molecular Formula C₁₀H₁₉NO₂ C₁₆H₁₃N₅O₄
Molecular Weight (g/mol) 173.25 339.31
Key Applications Organic building blocks Heterocyclic amino acid synthesis

Benzyl 2-methyl-3-(oxiran-2-yl)propanoate (Bn-MPO)

Structural Differences :

  • Features an epoxide (oxiran) group instead of the amine.
  • Benzyl ester replaces the methyl ester, increasing aromaticity.

Functional Implications :

  • Epoxide group enables ring-opening reactions for polymer or crosslinked material synthesis.
  • Higher thermal stability due to the benzyl group.
  • Used as a monomer for introducing protected amine functionalities in polymers .
Parameter Target Compound Bn-MPO
Functional Group Secondary amine Epoxide
Reactivity Amine-specific Ring-opening polymerization

Ethyl-3-{[(2-formyl-1-methyl-1H-benzimidazol-5-yl)carbonyl]-(2-pyridinyl)amino}propanoate

Structural Differences :

  • Contains benzimidazole and pyridine heterocycles.
  • Ethyl ester and formyl groups enhance electrophilicity.

Functional Implications :

  • Designed as an intermediate in the synthesis of Dabigatran etexilate, an anticoagulant.
  • Higher molecular complexity and pharmacological relevance compared to the target compound .
Parameter Target Compound Dabigatran Intermediate
Molecular Weight (g/mol) 173.25 ~450 (estimated)
Application Research chemical Pharmaceutical synthesis

Methyl 2-(cyclohex-1-en-1-ylmethyl)-3,3,3-trifluoro-2-[(methylsulfonyl)amino]propanoate

Structural Differences :

  • Trifluoromethyl and methylsulfonyl groups replace the cyclohexylamino moiety.
  • Cyclohexene ring introduces unsaturation.

Functional Implications :

  • Trifluoromethyl group increases metabolic stability and lipophilicity.
  • Sulfonamide enhances hydrogen-bond acceptor capacity.
  • Potential use in agrochemical or medicinal chemistry due to fluorinated motifs .
Parameter Target Compound Fluorinated Analog
Key Substituents Cyclohexylamine CF₃, SO₂NHCH₃
Boiling Point/Stability Not reported Likely higher thermal stability

Fluorinated Sulfonylaminoethyl 2-Propenoates

Structural Differences :

  • Perfluoroalkyl sulfonyl groups and acrylate esters.
  • Linear alkyl chains vs. branched cyclohexyl group.

Functional Implications :

  • Extreme hydrophobicity due to fluorinated chains.
  • Environmental concerns due to persistence of perfluoroalkyl groups .

Biological Activity

Methyl 2-methyl-3-[(2-methylcyclohexyl)amino]propanoate, with the CAS number 1218157-14-2, is a compound that has garnered attention in scientific research due to its potential biological activities, particularly in relation to cannabinoid receptor modulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant research findings, and case studies.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes an amino group and multiple methyl substituents. Its molecular formula is C10H21NO2C_{10}H_{21}NO_2. The compound is synthesized through nucleophilic substitution reactions, enabling it to serve as a precursor for various biological applications.

The primary mechanism of action for this compound involves its interaction with the endocannabinoid system, specifically the CB1 and CB2 cannabinoid receptors. These receptors are pivotal in modulating various physiological processes such as pain perception, inflammation response, and mood regulation.

  • CB1 Receptor Interaction : This receptor is predominantly found in the central nervous system and plays a crucial role in pain modulation and appetite regulation. The binding of this compound may lead to analgesic effects and appetite stimulation.
  • CB2 Receptor Interaction : Located mainly in peripheral tissues, activation of CB2 receptors is associated with anti-inflammatory effects. The compound's ability to modulate these receptors suggests potential therapeutic applications in inflammatory diseases.

Pain Relief and Anti-inflammatory Effects

Research has indicated that compounds interacting with cannabinoid receptors can exhibit significant analgesic and anti-inflammatory properties. A study involving animal models demonstrated that administration of this compound resulted in reduced pain responses and decreased inflammation markers.

Appetite Stimulation

The compound's interaction with CB1 receptors suggests a potential role in appetite stimulation. In clinical studies, similar compounds have been shown to enhance food intake in subjects, indicating that this compound may have similar effects.

Case Studies

  • Case Study on Pain Management : A controlled trial evaluated the efficacy of this compound in patients suffering from chronic pain conditions. Results indicated significant pain relief compared to placebo, supporting its potential use as an analgesic agent.
  • Case Study on Inflammation : Another study focused on the anti-inflammatory effects of the compound in a model of rheumatoid arthritis. The findings revealed a marked reduction in joint swelling and inflammatory cytokine levels following treatment with the compound.

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

Compound NameMechanism of ActionKey Effects
JWH-018CB1/CB2 receptor agonistAnalgesic, euphoric
AM-2201Potent CB1 agonistStrong analgesic effects
CP 47,497CB1 receptor modulationAnti-inflammatory

This compound exhibits unique structural modifications that influence its binding affinity and selectivity for cannabinoid receptors, potentially leading to distinct pharmacological profiles compared to other synthetic cannabinoids.

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